molecular formula C17H26N2O4 B15092336 tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate

tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate

Cat. No.: B15092336
M. Wt: 322.4 g/mol
InChI Key: FNFRJHHJVRYWFQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-hydroxyphenoxyethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce different piperazine derivatives.

Scientific Research Applications

tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring and the hydroxyphenoxy moiety allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate is unique due to the presence of the hydroxyphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-13-22-15-6-4-14(20)5-7-15/h4-7,20H,8-13H2,1-3H3

InChI Key

FNFRJHHJVRYWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)O

Origin of Product

United States

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